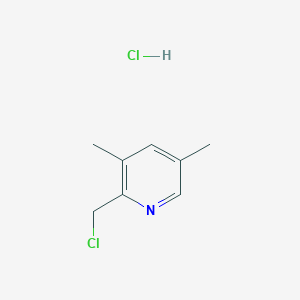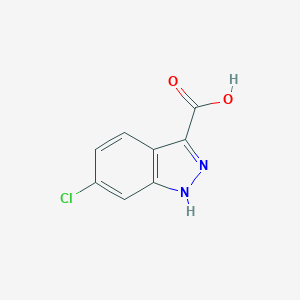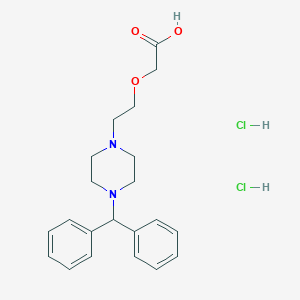
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride
Overview
Description
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is an organohalide compound that consists of a pyridine core bearing a chloromethyl group. It is one of the derivatives of pyridine, which is a basic heterocyclic organic compound. This compound is known for its use as an alkylating agent and as a precursor to various pyridine-containing ligands .
Mechanism of Action
- Mechlorethamine primarily targets DNA. As an alkylating agent , it attaches alkyl groups to DNA bases, leading to DNA fragmentation. Repair enzymes attempt to replace the alkylated bases, but this process prevents DNA synthesis and RNA transcription from the affected DNA .
- Additionally, mechlorethamine forms cross-links (bonds between atoms in the DNA), preventing DNA separation for synthesis or transcription. It can also induce mispairing of nucleotides, resulting in mutations .
Target of Action
Biochemical Analysis
Cellular Effects
It has been used as a spacer cation additive in the development of perovskite solar cells, where it was found to facilitate the crystallization of perovskite and stitch the grain boundaries, improving the device’s photoelectric conversion efficiency and mechanical stability .
Molecular Mechanism
As an alkylating agent, it may interact with biomolecules through the addition of an alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride typically involves the chloromethylation of 3,5-dimethylpyridine. One common method includes dissolving 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine into toluene, followed by the addition of a toluene solution of triphosgene at low temperatures (0 to 10°C). After the reaction is complete, a small amount of methanol is added, and the acidic gas is removed under reduced pressure. The reaction mixture is then centrifuged and dried to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, 1-(4-chloro-phenyl)imidazole-2-thione, and 4,6-dimethyl-pyrimidine-2-thiol.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include methylsulphinyl derivatives and other substituted pyridine compounds.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.
Scientific Research Applications
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
2-Chloromethylpyridine: Another isomeric form with similar reactivity but different substitution patterns on the pyridine ring.
3,5-Dimethyl-4-methoxy-2-chloromethylpyridine: A derivative with an additional methoxy group, which can influence its chemical properties and reactivity.
2-Chloromethyl-4-methylquinazoline: A related compound with a quinazoline core, used in similar applications but with distinct structural features.
Uniqueness: 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications.
Properties
IUPAC Name |
2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCKCIHKYBTWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611856 | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73590-93-9 | |
| Record name | 2-(Chloromethyl)-3,5-dimethylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)

![Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)](/img/structure/B139107.png)
